Dehydroaripiprazole

Catalog No.
S644902
CAS No.
129722-25-4
M.F
C23H25Cl2N3O2
M. Wt
446.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydroaripiprazole

CAS Number

129722-25-4

Product Name

Dehydroaripiprazole

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one

Molecular Formula

C23H25Cl2N3O2

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)

InChI Key

CDONPRYEWWPREK-UHFFFAOYSA-N

SMILES

Array

Synonyms

dehydro-aripiprazole, dehydroaripiprazole

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl

The exact mass of the compound Dehydroaripiprazole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dehydroaripiprazole (OPC-14857) is the primary active metabolite and a major synthetic degradant of the atypical antipsychotic aripiprazole, formed in vivo via CYP3A4 and CYP2D6-mediated dehydrogenation of the quinolinone ring [1]. Retaining a high-affinity partial agonist profile at dopamine D2/D3 and serotonin 5-HT1A receptors, it is fundamentally distinct from its parent compound in its prolonged clearance kinetics and steady-state accumulation [2]. In industrial and scientific procurement, dehydroaripiprazole is rarely utilized as a standalone therapeutic; rather, it is an essential, high-purity reference standard required for therapeutic drug monitoring (TDM) calibration, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and stability-indicating chromatographic impurity profiling in pharmaceutical manufacturing [3].

Substituting dehydroaripiprazole with its parent compound, aripiprazole, or generic partial agonists fundamentally compromises assay integrity across both clinical and manufacturing workflows. In pharmacokinetic modeling, aripiprazole's 75-hour half-life cannot simulate the extended 94-hour washout kinetics of the metabolite, leading to severe miscalculations in steady-state accumulation[1]. In therapeutic drug monitoring (TDM), omitting the specific dehydroaripiprazole standard results in a 40% underestimation of the total active moiety, violating clinical consensus guidelines [2]. Furthermore, in pharmaceutical QA/QC, generic internal standards lack the precise UV response factors and retention times required to resolve the specific dehydrogenated double-bond degradant from the parent API and other synthesis impurities during forced degradation studies[3].

Prolonged Elimination Kinetics for In Vivo Washout Modeling

In pharmacokinetic modeling, dehydroaripiprazole demonstrates a significantly extended elimination profile compared to its parent compound. While aripiprazole clears with a half-life of approximately 75 hours, dehydroaripiprazole exhibits a 94-hour half-life [1]. This ~25% prolongation fundamentally alters steady-state accumulation and washout kinetics. Researchers must procure this exact metabolite standard rather than relying on the parent drug to accurately simulate the full temporal pharmacodynamic profile of the active moiety in chronic dosing models [1].

Evidence DimensionElimination Half-Life (t1/2)
Target Compound Data94 hours
Comparator Or BaselineAripiprazole (75 hours)
Quantified Difference~25% longer elimination duration
ConditionsHuman plasma steady-state pharmacokinetics

Essential for designing accurate washout periods and dosing intervals in long-term in vivo behavioral or pharmacokinetic studies.

Critical Contribution to Total Active Exposure in TDM Assays

For therapeutic drug monitoring (TDM) assay validation, quantifying the parent drug alone is insufficient. Dehydroaripiprazole accounts for approximately 40% of the total active aripiprazole exposure in human plasma [1]. Clinical guidelines stipulate a therapeutic reference range of 100–350 ng/mL for aripiprazole alone, but 150–500 ng/mL for the combined active moiety [1]. Procuring a high-purity dehydroaripiprazole reference standard is strictly necessary to calibrate LC-MS/MS assays and capture the missing 40% of pharmacological activity.

Evidence DimensionContribution to Total Plasma Exposure (AUC)
Target Compound Data~40% of total active exposure
Comparator Or BaselineAripiprazole alone (misses 40% of active moiety)
Quantified Difference40% underestimation of therapeutic baseline if omitted
ConditionsSteady-state human plasma quantification

Mandatory for clinical laboratories validating LC-MS/MS TDM assays to meet AGNP consensus guidelines for combined active moiety ranges.

Baseline Resolution for Pharmaceutical Impurity Profiling

During the manufacturing and stability testing of aripiprazole, dehydrogenation introduces a double bond in the quinolinone ring, forming dehydroaripiprazole as a primary active degradant. In stability-indicating RPLC-UV methods, a pure dehydroaripiprazole standard is required to achieve and verify baseline resolution (Rs > 2) from the parent API and up to nine other synthesis impurities [1]. Generic system suitability standards cannot replicate the specific retention time and UV response factor (monitored at 215 nm) of this exact dehydrogenated impurity, making its procurement essential for QA/QC compliance [1].

Evidence DimensionChromatographic Resolution (Rs)
Target Compound DataRs > 2 (baseline resolution from API and 9 impurities)
Comparator Or BaselineGeneric internal standards (unresolved co-elution risks)
Quantified DifferenceGuaranteed peak separation and accurate degradant quantification
ConditionsStability-indicating RPLC-UV at 215 nm

Crucial for pharmaceutical QA/QC departments to quantify dehydrogenation degradation products and comply with ICH stability testing guidelines.

Dopamine D2/D3 Receptor Occupancy Threshold Mapping

In PET imaging and neuropharmacological studies, D2/D3 receptor occupancy correlates with the combined plasma concentration of aripiprazole and dehydroaripiprazole. Research demonstrates that clinical efficacy and extrapyramidal side-effect thresholds (often >85% occupancy) are driven by both molecules [1]. Because dehydroaripiprazole shares the high-affinity partial agonist profile but has different partitioning and clearance rates, utilizing the specific metabolite standard is necessary to accurately calculate EC50 values and map plasma concentrations to striatal and extrastriatal receptor occupancies [1].

Evidence DimensionReceptor Occupancy Correlation
Target Compound DataDrives combined >85% D2/D3 occupancy
Comparator Or BaselineParent drug alone (incomplete occupancy correlation)
Quantified DifferenceAccounts for the extended temporal duration of receptor binding
Conditions[11C]raclopride PET imaging in human subjects

Enables researchers to accurately model the relationship between systemic drug levels and central target engagement over prolonged dosing intervals.

Therapeutic Drug Monitoring (TDM) Assay Calibration

Because dehydroaripiprazole constitutes 40% of the active moiety exposure, clinical laboratories must procure this standard to calibrate LC-MS/MS assays. It is strictly required to evaluate patient compliance and therapeutic efficacy against the AGNP consensus guidelines of 150–500 ng/mL for combined active species [1].

Pharmaceutical QA/QC and Stability Testing

In API manufacturing, dehydroaripiprazole serves as a critical impurity standard. It is used in stability-indicating RPLC-UV workflows to ensure baseline resolution (Rs > 2) from aripiprazole and other synthesis byproducts, validating that dehydrogenation degradation pathways are accurately monitored during forced degradation studies [2].

Pharmacokinetic and Washout Modeling

Due to its prolonged 94-hour half-life, dehydroaripiprazole is utilized in in vivo PK/PD modeling to accurately design washout periods for crossover studies. Relying solely on the parent drug's 75-hour half-life would result in premature dosing and skewed steady-state accumulation data [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

445.1323824 Da

Monoisotopic Mass

445.1323824 Da

Heavy Atom Count

30

Appearance

Solid powder

UNII

2S514OZH3B

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

129722-25-4

Metabolism Metabolites

Dehydro-aripiprazole is a known human metabolite of aripiprazole.

Wikipedia

Dehydroaripiprazole

Dates

Last modified: 08-15-2023

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